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Compound of Interest

Compound Name: 1-Allyl-3,5-dimethylpyrazole

Cat. No.: B076960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 1-Allyl-3,5-dimethylpyrazole. The information detailed below includes

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with detailed experimental protocols for acquiring such spectra. This document is intended to

serve as a valuable resource for researchers and professionals involved in the synthesis,

characterization, and application of pyrazole derivatives in drug development and other

scientific endeavors.

Spectroscopic Data Presentation
The following tables summarize the available quantitative spectroscopic data for 1-Allyl-3,5-
dimethylpyrazole.

Mass Spectrometry (MS) Data
Table 1: GC-MS Fragmentation of 1-Allyl-3,5-dimethylpyrazole[1]
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m/z Relative Intensity (%) Proposed Fragment

136 --- [M]+ (Molecular Ion)

135 99.99 [M-H]+

109 --- [M-C2H3]+

108 17.40 [M-C2H4]+

41 40.80 [C3H5]+ (Allyl cation)

39 49.40 [C3H3]+

27 15.90 [C2H3]+

Note: The relative intensity for the molecular ion peak (m/z 136) was not explicitly provided in

the source data but is presented for completeness. The base peak is observed at m/z 135.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Experimental ¹H and ¹³C NMR data for 1-Allyl-3,5-dimethylpyrazole are not readily available

in the public domain. However, spectral database entries for this compound exist, indicating

that the data has been recorded.[1] For reference, typical chemical shift regions for related

pyrazole structures are provided below.

Table 2: Expected ¹H NMR Chemical Shift Ranges for 1-Allyl-3,5-dimethylpyrazole

Protons
Expected Chemical Shift
(δ, ppm)

Multiplicity

Pyrazole-H (C4-H) 5.8 - 6.0 s

Allyl-CH (N-CH₂-CH=CH₂) 5.9 - 6.2 m

Allyl-CH₂ (N-CH₂-CH=CH₂) 4.5 - 4.7 d

Allyl-CH₂ (=CH-CH₂) 5.0 - 5.3 m

Methyl-H (C3-CH₃ & C5-CH₃) 2.1 - 2.3 s
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Table 3: Expected ¹³C NMR Chemical Shift Ranges for 1-Allyl-3,5-dimethylpyrazole

Carbon Expected Chemical Shift (δ, ppm)

Pyrazole-C3 & C5 140 - 150

Pyrazole-C4 105 - 110

Allyl-C (N-CH₂-CH=CH₂) 132 - 135

Allyl-C (N-CH₂-CH=CH₂) 50 - 55

Allyl-C (=CH-CH₂) 115 - 118

Methyl-C (C3-CH₃ & C5-CH₃) 10 - 15

Infrared (IR) Spectroscopy Data
A specific peak table for the IR spectrum of 1-Allyl-3,5-dimethylpyrazole is not available.

However, an ATR-IR spectrum has been recorded and is available in spectral databases.[1]

Key expected vibrational frequencies based on the functional groups present in the molecule

are listed below.

Table 4: Expected IR Absorption Bands for 1-Allyl-3,5-dimethylpyrazole

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C-H stretch (aromatic/vinylic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=C stretch (alkene) 1640 - 1680 Medium

C=N stretch (pyrazole ring) 1550 - 1620 Medium to Strong

C-N stretch 1300 - 1360 Medium

C-H bend (out-of-plane,

alkene)
910 - 990 Strong
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Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic techniques

used to characterize 1-Allyl-3,5-dimethylpyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 1-Allyl-3,5-
dimethylpyrazole.

Methodology:

Sample Preparation:

Weigh approximately 10-20 mg of 1-Allyl-3,5-dimethylpyrazole into a clean, dry NMR

tube.

Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve

the sample.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrument Parameters (400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32

Spectral Width: -2 to 12 ppm

Acquisition Time: 3-4 seconds

Relaxation Delay: 1-2 seconds
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¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more, depending on sample concentration.

Spectral Width: 0 to 200 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain pure absorption line shapes.

Apply baseline correction to ensure a flat baseline.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy
Objective: To obtain the infrared spectrum of 1-Allyl-3,5-dimethylpyrazole to identify its

functional groups.

Methodology:

Sample Preparation:

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b076960?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.

Sample Analysis:

Place a small drop of liquid 1-Allyl-3,5-dimethylpyrazole directly onto the center of the

ATR crystal.

If a pressure arm is available, apply gentle and even pressure to ensure good contact

between the sample and the crystal.

Instrument Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify and label the major absorption peaks in the spectrum.

Correlate the observed absorption bands with the characteristic vibrational frequencies of

the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-Allyl-3,5-
dimethylpyrazole.

Methodology:

Sample Preparation:
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Prepare a dilute solution of 1-Allyl-3,5-dimethylpyrazole (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

GC-MS Instrument Parameters:

Gas Chromatograph (GC):

Injector Temperature: 250 °C

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium, with a constant flow rate of approximately 1 mL/min.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.

Final hold: Hold at 250 °C for 5 minutes.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35 - 350.

Scan Speed: 2 scans/second.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis:

Identify the peak corresponding to 1-Allyl-3,5-dimethylpyrazole in the total ion

chromatogram (TIC).

Analyze the mass spectrum corresponding to this peak.
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Identify the molecular ion peak to confirm the molecular weight of the compound.

Analyze the fragmentation pattern and propose structures for the major fragment ions.

Compare the obtained spectrum with library spectra for confirmation if available.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-Allyl-3,5-dimethylpyrazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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